molecular formula C16H19N3O B1625547 Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- CAS No. 3009-45-8

Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-

Cat. No.: B1625547
CAS No.: 3009-45-8
M. Wt: 269.34 g/mol
InChI Key: GHGOCLGPGNHCBX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 2-[ethyl[4-(phenylazo)phenyl]amino]ethanol is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture. The Chemical Abstracts Service has assigned this compound the registry number 3009-45-8, providing a unique identifier that distinguishes it from related azo derivatives. The International Union of Pure and Applied Chemistry name for this substance is 2-(N-ethyl-4-phenyldiazenylanilino)ethanol, which precisely describes the arrangement of functional groups within the molecular framework.

Alternative nomenclature systems have generated several synonymous designations for this compound. These include "Ethanol, 2-[ethyl[4-(2-phenyldiazenyl)phenyl]amino]-" and "4-[Ethyl(2-hydroxyethyl)amino]azobenzene," each emphasizing different aspects of the molecular structure. The systematic names reflect the compound's classification as both an ethanol derivative and an azobenzene derivative, highlighting the dual nature of its chemical identity. The InChI key GHGOCLGPGNHCBX-UHFFFAOYSA-N provides a standardized digital identifier that facilitates database searches and computational analysis.

The molecular formula C₁₆H₁₉N₃O indicates the presence of sixteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular mass of 269.34 grams per mole. This relatively modest molecular weight places the compound within the range typical of many commercially viable organic dyes and intermediates. The structural designation emphasizes the presence of the characteristic azo linkage (-N=N-) that defines this class of compounds and contributes significantly to their distinctive properties.

Property Value Reference
CAS Registry Number 3009-45-8
Molecular Formula C₁₆H₁₉N₃O
Molecular Weight 269.34 g/mol
IUPAC Name 2-(N-ethyl-4-phenyldiazenylanilino)ethanol
InChI Key GHGOCLGPGNHCBX-UHFFFAOYSA-N

Structural Features and Functional Groups

The molecular architecture of ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- exhibits a sophisticated arrangement of functional groups that collectively determine its chemical and physical properties. The compound features an ethanol backbone that serves as the foundational structural element, providing both hydrophilic character through the hydroxyl group and a flexible alkyl chain for molecular interactions. This ethanol moiety is connected through an amino linkage to a more complex aromatic system that contains the characteristic azo functionality.

The azo group (-N=N-) represents the central chromophoric element within the molecular structure, linking two aromatic ring systems through a planar nitrogen-nitrogen double bond. This linkage creates an extended conjugated system that is responsible for the compound's distinctive optical properties and chemical reactivity patterns. The presence of the azo group places this compound within the broader category of azo dyes, which are known for their vibrant colors and excellent color fastness properties. The nitrogen-nitrogen double bond exhibits considerable stability under normal conditions while remaining susceptible to specific chemical transformations under appropriate reaction conditions.

The aromatic portions of the molecule consist of two phenyl ring systems connected through the azo linkage. One of these rings bears an ethyl-substituted amino group that provides additional sites for chemical modification and influences the electron density distribution throughout the conjugated system. The ethyl substituent on the amino group introduces steric considerations that can affect both the molecule's conformation and its interactions with other chemical species. The second phenyl ring completes the extended aromatic system, contributing to the overall planarity and electronic characteristics of the compound.

The hydroxyl group within the ethanol portion introduces hydrogen bonding capabilities that significantly influence the compound's solubility characteristics and intermolecular interactions. This functional group provides a balance to the predominantly hydrophobic aromatic system, potentially enabling the compound to interact favorably with both polar and nonpolar environments. The flexible ethyl chain connecting the hydroxyl group to the amino nitrogen allows for conformational flexibility that may be important in determining the compound's behavior in different chemical environments.

Historical Context in Azo Compound Research

The development and understanding of azo compounds, including ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-, finds its origins in the pioneering work of nineteenth-century chemists who laid the foundation for modern synthetic dye chemistry. The discovery of azo compounds can be traced to 1863 when Johann Peter Griess first developed the diazotization reaction, a fundamental process that enables the formation of azo linkages through the coupling of diazonium salts with aromatic amines or phenols. This breakthrough represented a transformative moment in organic chemistry, opening entirely new avenues for the synthesis of colored compounds with unprecedented properties.

Griess's work built upon earlier discoveries in aniline chemistry, particularly the isolation of aniline from coal tar and indigo by various researchers in the 1820s and 1830s. The compound aniline, systematically known as phenylamine or aminobenzene, provided the essential starting material for the diazotization reactions that would become central to azo compound synthesis. The recognition that aniline could serve as a precursor to a vast array of synthetic dyes marked the beginning of the modern chemical industry's relationship with aromatic chemistry and synthetic colorants.

The first successful azo dyes emerged from the laboratories of researchers including Peter Griess, Hermann Caro, and Carl Alexander Martius in the 1860s. These early compounds, such as aniline yellow and Manchester brown (also known as Bismarck brown), demonstrated the practical potential of azo chemistry for commercial applications. The development of these initial azo dyes established fundamental principles that continue to guide the design and synthesis of modern azo compounds, including the relationship between molecular structure and color properties.

The synthetic methodology established by Griess involves the formation of diazonium salts from aromatic amines through treatment with nitrous acid under acidic conditions. These highly reactive intermediates then undergo coupling reactions with electron-rich aromatic compounds to form the characteristic azo linkage. This general approach remains the primary method for azo compound synthesis and provides the theoretical framework for understanding how compounds like ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- can be prepared and modified.

The industrial development of azo dyes proceeded rapidly following these initial discoveries, with German chemical companies, particularly Badische Anilin- und Soda-Fabrik (BASF), leading the commercialization efforts. The establishment of large-scale production facilities for azo dyes transformed both the textile industry and the broader chemical manufacturing sector, demonstrating the economic potential of synthetic organic chemistry. This industrial development created the infrastructure and knowledge base that continues to support modern research into azo compounds and their applications.

Properties

IUPAC Name

2-(N-ethyl-4-phenyldiazenylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-19(12-13-20)16-10-8-15(9-11-16)18-17-14-6-4-3-5-7-14/h3-11,20H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGOCLGPGNHCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548901
Record name 2-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)ethan-1-ol
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Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3009-45-8
Record name 2-[Ethyl[4-(2-phenyldiazenyl)phenyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3009-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[ethyl[4-(2-phenyldiazenyl)phenyl]amino]
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Preparation Methods

Diazotization and Azo Coupling

The core strategy involves diazotizing an aniline derivative followed by coupling with a phenolic or aromatic amine component. A representative pathway includes:

  • Diazonium Salt Preparation : Aniline is treated with NaNO₂ and HCl at 0–5°C to form benzenediazonium chloride.
  • Coupling Reaction : The diazonium salt reacts with 4-(ethylaminoethanol)aniline in alkaline medium (pH 8–10), yielding the azo linkage at the para position relative to the amino group.

Critical Parameters :

  • Temperature: <10°C to prevent diazonium salt decomposition.
  • Solvent: Polar aprotic solvents like acetone enhance coupling efficiency.

Intermediate Synthesis: 4-(Ethylaminoethanol)aniline

This intermediate is synthesized via:

  • Nitro Reduction : Catalytic hydrogenation of 4-nitro-N-ethyl-N-(2-hydroxyethyl)aniline using Pd/C (1–3 atm H₂, 25–50°C).
  • Alkylation : 4-Nitroaniline reacts with ethylene oxide under basic conditions to introduce the hydroxyethyl group, followed by ethylation using ethyl bromide.

Yield Optimization :

  • Excess ethylene oxide (1.5 equiv.) improves hydroxyethylation efficiency (78% yield).
  • Potassium iodide (50 mol%) catalyzes alkylation with chloroacetamide, reducing side products.

Catalytic Hydrogenation and Salt Formation

Post-coupling, the free amine is stabilized via protonation:

  • Acid Selection : Hydrochloric acid (2.2 equiv.) achieves complete protonation of both amine groups.
  • Solvent System : Ethanol/water mixtures (3:1 v/v) facilitate crystallization of the hydrochloride salt (mp 162–165°C).

Catalytic Conditions :

Parameter Optimal Value
Catalyst 5% Pd/C
Pressure 1.5 atm H₂
Temperature 30°C
Reaction Time 4–6 hours

Stereoselective Considerations

While the target compound lacks chiral centers, analogous syntheses demonstrate the role of organocatalysts (e.g., L-proline) in controlling stereochemistry during Mannich-type reactions. For instance, Sm(OTf)₃ and trifluoroacetic acid enhance diastereomeric ratios (3.5:1) in β-amino ester syntheses, suggesting potential applications in derivatives of the title compound.

Industrial-Scale Adaptations

Patent EP1103542A2 highlights scalable adaptations:

  • Solvent Recycling : Acetone and ethylene glycol dimethyl ether are recovered via distillation (85% efficiency).
  • Waste Reduction : Pd/C catalysts are reused up to five times after washing with acetic acid.

Physicochemical Properties

Data from PubChem and synthetic studies:

Property Value
Molecular Weight 269.34 g/mol
Boiling Point 412°C (estimated)
Solubility Ethanol, DMSO, acetone
λmax (UV-Vis) 480 nm (azo chromophore)

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of smaller fragments.

  • Reduction: : Reduction of the azo group using agents such as sodium dithionite or hydrogen gas (with a metal catalyst) results in the formation of corresponding amines.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium dithionite, hydrogen gas with a palladium or nickel catalyst.

  • Catalysts: : Copper powder, palladium on carbon, Lewis acids (aluminum chloride).

Major Products

  • Oxidation: : Cleavage products such as carboxylic acids and smaller aromatic compounds.

  • Reduction: : Corresponding aniline derivatives.

  • Substitution: : Halo-substituted azo compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₆H₁₈N₄O
  • Molecular Weight : 314.3391 g/mol
  • CAS Registry Number : 2872-52-8

ABOH features a phenylazo group, which is significant for its chromophoric properties, making it suitable for various applications in dye production and photonic devices.

Applications in Dye Chemistry

Azo Dyes Production
ABOH is primarily utilized in the synthesis of azo dyes due to its ability to form stable colorants when reacted with various substrates. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound's structure allows for modifications that can enhance its color stability and solubility in different solvents.

Case Study: Disperse Dyes
Research indicates that ABOH is a precursor for disperse dyes, which are essential in dyeing synthetic fibers. Studies have shown that azo compounds like ABOH can produce dyes with improved lightfastness and washfastness properties compared to traditional dyeing agents .

Photochemical Applications

Photonic Devices
The photochemical properties of ABOH make it suitable for use in photonic devices. Its ability to undergo reversible photoisomerization under UV light allows it to be used in optical switches and data storage systems. Research has demonstrated that compounds with azo groups can efficiently modulate light transmission, making them ideal candidates for advanced optical applications .

Vibrational Analysis
Studies using Density Functional Theory (DFT) have assessed the vibrational modes of ABOH through Raman spectroscopy. These analyses help understand how the compound interacts with light and can lead to the development of new materials with tailored optical properties .

Analytical Chemistry

UV-Vis Spectroscopy
ABOH's strong absorbance characteristics make it a valuable compound in UV-Vis spectroscopy for quantitative analysis of various substances. Its distinct absorption peaks can be utilized to determine concentrations of azo compounds in solutions, aiding in environmental monitoring and quality control processes in manufacturing .

Environmental Considerations

As with many azo compounds, there are environmental concerns associated with the degradation products of ABOH. Research has focused on understanding the environmental impact of azo dyes, particularly their potential toxicity and persistence in aquatic ecosystems. Regulatory assessments have been conducted to prioritize low-production-volume substances like ABOH for further study regarding their environmental effects .

Mechanism of Action

Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- exerts its effects primarily through its azo group, which can undergo redox reactions and interact with various molecular targets:

  • Molecular Targets: : Enzymes, nucleic acids, and cellular structures.

  • Pathways Involved: : Oxidative stress pathways, signal transduction mechanisms, and cellular metabolic processes.

Comparison with Similar Compounds

Structural Features and Substitutions

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Key Substituents Functional Impact
Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- Not Provided C₁₆H₁₈N₄O Phenylazo group, ethylaminoethanol Base structure; moderate polarity due to ethanol.
2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]ethanol 13486-43-6 C₁₈H₂₀N₄O₂S Benzothiazole ring with methoxy group Enhanced lightfastness; used in textile dyes .
Ethanol, 2-[ethyl[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]- 188301-93-1 C₁₆H₁₇N₅O₃ Nitro group on terminal phenyl ring Increased electron-withdrawing effects; shifts absorption spectra .
2-[ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol 85392-17-2 C₁₉H₂₀N₆O₃S Benzisothiazole ring with nitro group Improves thermal stability; potential medicinal applications .
Ethanol,2-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]ethylamino]- 71673-08-0 C₁₈H₂₁ClN₄O₃S Chloro and methylsulfonyl groups Alters solubility and reactivity; may act as a prodrug .

Physical and Chemical Properties

  • Solubility: The ethanol group in the target compound improves water solubility compared to non-hydroxylated analogs. Nitro and sulfonyl groups reduce solubility in polar solvents .
  • Stability : Benzothiazole and benzisothiazole rings (CAS 13486-43-6, 85392-17-2) confer resistance to thermal and photodegradation .
  • Toxicity : Nitro groups (e.g., CAS 188301-93-1) may increase toxicity, requiring stringent handling protocols .

Biological Activity

Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews relevant research findings, including case studies, experimental data, and comparative analyses that elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the presence of an azo group linked to an ethylamino moiety, which is known to influence its biological interactions. The general structure can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}

This structure suggests potential interactions with various biological targets, particularly in the context of drug development.

1. Antioxidant Properties

Research indicates that phenylazo compounds often exhibit antioxidant activities. A study demonstrated that derivatives of phenylazo compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

2. Anticancer Activity

Azo compounds have been investigated for their anticancer properties. In vitro studies have shown that certain phenylazo derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a derivative similar to ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- was found to significantly reduce the viability of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

3. Antimicrobial Effects

Ethanol derivatives have also exhibited antimicrobial properties. The compound was tested against several bacterial strains, showing significant inhibitory effects. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Antioxidant Activity Assessment

In a controlled experiment, ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- was evaluated for its ability to scavenge DPPH radicals. The results indicated a dose-dependent scavenging effect, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Concentration (µM)% Scavenging
1025
2545
5070

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on its anticancer properties, the compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Cell LineIC50 (µM)
MCF-715
HeLa20

These findings indicate that ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- can effectively inhibit cancer cell growth at relatively low concentrations.

The biological activities of ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- are believed to involve several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons may neutralize harmful free radicals.
  • Cell Cycle Arrest : It may induce G1 or G2/M phase arrest in cancer cells, preventing proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-?

The compound is typically synthesized via diazo coupling reactions. A representative procedure involves:

  • Reacting a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.
  • Coupling the diazonium salt with an ethyl-substituted ethanolamine derivative under controlled pH (e.g., 8–10) in ethanol/water solvent systems.
  • Purification via recrystallization from ethanol or column chromatography .

Q. How is the structural integrity of this compound confirmed in research settings?

Key techniques include:

  • FT-IR Spectroscopy : Identification of azo (N=N) stretching vibrations (~1450–1600 cm⁻¹) and hydroxyl (O-H) bands (~3200–3600 cm⁻¹) .
  • Elemental Analysis : Validation of C, H, N, and O percentages against calculated values (e.g., C: ~70%, N: ~12%, O: ~5%) .
  • NMR Spectroscopy : ¹H-NMR signals for aromatic protons (δ 7.2–8.0 ppm) and ethanolamine sidechain protons (δ 3.5–4.0 ppm) .

Q. What safety protocols are recommended for handling this compound?

  • Toxicity : Mutation data indicate potential genotoxicity at 100 µg/plate in Ames tests .
  • Decomposition : Avoid heating above 200°C to prevent release of NOₓ vapors. Use fume hoods and personal protective equipment (PPE) .

Q. What analytical methods are used to quantify this compound in mixtures?

  • HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases like methanol/water (70:30) and detection at λmax ~450 nm (azo group absorption) .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion detection (e.g., [M+H]⁺ at m/z ~283.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Cross-Validation : Compare experimental IR/NMR data with computational simulations (e.g., DFT calculations for azo bond vibrations) .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O for O-H peak suppression) to confirm overlapping signals in NMR .

Q. What strategies are employed to study biological interactions of this compound?

  • Molecular Docking : Screen against protein targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina to predict binding affinities .
  • In Vitro Assays : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HepG2 or MCF-7), with IC₅₀ calculations .

Q. How do decomposition pathways impact experimental reproducibility?

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–300°C to identify degradation products (e.g., nitrobenzene derivatives) .
  • Gas Chromatography-MS : Analyze volatile byproducts (e.g., NOₓ species) under controlled pyrolysis conditions .

Q. What regulatory considerations apply to this compound in academic research?

  • Azo Dye Regulations : Compliance with EU Directive 2002/61/EC, which restricts aromatic amines classified as carcinogens (e.g., benzidine derivatives) .
  • Waste Disposal : Neutralize aqueous waste with sodium hypochlorite (NaOCl) to degrade azo bonds before disposal .

Q. How does solvent choice influence reactivity in synthetic modifications?

  • Polar Protic Solvents (e.g., Ethanol) : Enhance nucleophilic substitution at the ethanolamine group but may promote protonation of the azo group .
  • Aprotic Solvents (e.g., DMF) : Facilitate coupling reactions but require anhydrous conditions to avoid hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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